tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate
Overview
Description
Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 6-(2-aminoethyl)pyridine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the reaction . The tert-butyl group serves as a protecting group for the amine, which can be removed under acidic conditions or by heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[6-(2-aminoethyl)pyridin-2-yl]carbamate
- tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in research and industrial applications .
Biological Activity
tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications. The compound's structure allows for various interactions within biological systems, making it a subject of interest in pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 400776-37-6
This compound features a pyridine ring substituted with an aminoethyl group and a tert-butyl carbamate moiety, which influences its solubility and reactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Carcinoma) | 20.5 | Induction of apoptosis |
CaCo-2 (Colorectal) | 25.0 | Cell cycle arrest |
HTB-140 (Melanoma) | 15.0 | Increased LDH release indicating necrosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated varying degrees of cytotoxicity across different cell lines, with the lowest IC50 observed in melanoma cells, suggesting higher potency in this context .
Apoptotic Activity
Further investigation into the mechanism revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis showed:
- Early Apoptosis : Increased percentage of early apoptotic cells in treated A549 cell lines compared to control.
- Late Apoptosis : Significant late apoptotic activity was noted, particularly in melanoma cells.
These findings suggest that the compound's cytotoxic effects are mediated through both early and late apoptotic pathways, confirming its potential as an anti-cancer agent .
Case Study: Cancer Treatment
A recent case study focused on the application of this compound in treating T-cell acute lymphoblastic leukemia (T-ALL). The study found that treatment with this compound led to significant reductions in leukemic cell viability, showcasing its potential as a therapeutic agent for hematological malignancies .
Properties
IUPAC Name |
tert-butyl N-[6-(2-aminoethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7-8,13H2,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUMKEOHDJZUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701772 | |
Record name | tert-Butyl [6-(2-aminoethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400776-37-6 | |
Record name | tert-Butyl [6-(2-aminoethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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